An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds.[1] The fusion of a benzothiazole moiety at the 2-position of the quinoline-4-carboxylic acid core, as seen in 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid, creates a molecule of significant interest for researchers in drug discovery and materials science. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, detailing the established methodologies for its synthesis and characterization.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles.
Molecular Structure and Basic Identifiers
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and structural features.
| Identifier | Value | Source |
| Chemical Name | 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid | [3][4] |
| CAS Number | 64873-84-3 | [3][4] |
| Molecular Formula | C₁₇H₁₀N₂O₂S | [3][5] |
| Molecular Weight | 306.34 g/mol | [3] |
Synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid
The synthesis of 2-substituted quinoline-4-carboxylic acids is most prominently achieved through two classical name reactions: the Pfitzinger reaction and the Doebner reaction.[6][7][8] These methods provide versatile routes to the target molecule.
Pfitzinger Reaction: A Robust Synthetic Approach
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[5][6][9] For the synthesis of the title compound, the logical carbonyl precursor would be 2-acetylbenzothiazole.
Diagram of the Pfitzinger Reaction Workflow
Caption: General workflow for the Pfitzinger synthesis.
Step-by-Step Protocol for the Pfitzinger Reaction:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve isatin in an ethanolic solution of potassium hydroxide.[9]
-
Addition of Carbonyl Compound: To this solution, add 2-acetylbenzothiazole.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.[9] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid.
Doebner Reaction: A Versatile Alternative
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[7][8] For the synthesis of the title compound, the reactants would be 2-aminobenzothiazole, an appropriate aldehyde, and pyruvic acid.
Diagram of the Doebner Reaction Workflow
Caption: General workflow for the Doebner synthesis.
Step-by-Step Protocol for the Doebner Reaction:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzothiazole and the chosen aldehyde in ethanol.
-
Addition of Pyruvic Acid: Add pyruvic acid to the solution.[8]
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.[8]
-
Isolation: Upon completion, cool the reaction mixture to allow the product to crystallize. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the purified product.
Core Physicochemical Properties and Their Determination
Melting Point
The melting point is a fundamental indicator of a compound's purity. A sharp melting point range suggests a high degree of purity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the synthesized and purified compound is thoroughly dried to remove any residual solvent.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample slowly, especially near the expected melting point, and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Solubility
The solubility of a compound in various solvents is a critical parameter, influencing its formulation, bioavailability, and purification. As a quinoline-4-carboxylic acid, the solubility of the title compound is expected to be pH-dependent.[6]
Qualitative Solubility Assessment Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF)).
-
Sample Addition: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, known amount of the compound (e.g., 1 mg).
-
Observation at Room Temperature: Observe if the compound dissolves completely with agitation.
-
Observation with Heating: If the compound is not soluble at room temperature, gently heat the mixture and observe for dissolution.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observations.
Quantitative Solubility Determination (Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group. This is a crucial parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and biological activity.
Experimental Protocol for pKa Determination via Potentiometric Titration:
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water-methanol mixture for compounds with low aqueous solubility).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Expected ¹H NMR Features:
-
Aromatic Protons: A series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline and benzothiazole ring systems. The specific chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ > 12 ppm), which is often exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm) for the carbons of the quinoline and benzothiazole rings.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve an appropriate amount of the purified compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrum Features:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of the compound (306.34 g/mol ).
-
Fragmentation Pattern: Characteristic fragment ions resulting from the loss of small molecules such as CO₂, CO, and HCN from the parent molecule.
General Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The extended conjugated system of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is expected to result in strong UV absorption.
General Protocol for UV-Vis Analysis:
-
Solution Preparation: Prepare a dilute solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Potential Applications in Drug Development
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of the benzothiazole moiety, another heterocycle known for its diverse biological activities, suggests that 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid could be a promising candidate for further investigation in various therapeutic areas. The physicochemical properties detailed in this guide are fundamental to understanding its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and physicochemical characterization of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid. While specific experimental data for this molecule remains to be fully documented in publicly accessible literature, the detailed protocols and scientific rationale presented herein offer a robust roadmap for researchers to synthesize, purify, and thoroughly characterize this promising compound. The elucidation of its precise physicochemical properties will be a critical step in unlocking its full potential in the fields of medicinal chemistry and materials science.
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